molecular formula C8H10N2O B6150689 1-cyclopropyl-3-methyl-1H-pyrazole-4-carbaldehyde CAS No. 2158550-87-7

1-cyclopropyl-3-methyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B6150689
CAS No.: 2158550-87-7
M. Wt: 150.18 g/mol
InChI Key: MWLCXTSVJIARPI-UHFFFAOYSA-N
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Description

Significance of Pyrazole (B372694) Heterocycles in Synthetic and Applied Chemistry

Pyrazoles are five-membered aromatic heterocyclic compounds containing two adjacent nitrogen atoms. This structural motif imparts a unique combination of chemical properties, including thermal stability, resistance to oxidation and reduction, and the ability to participate in various chemical transformations. The pyrazole ring is a key component in numerous pharmaceuticals, agrochemicals, and materials science applications. nih.gov

In the realm of medicine, pyrazole derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. nih.gov Notable examples of blockbuster drugs incorporating a pyrazole core underscore the therapeutic importance of this heterocycle.

From a synthetic standpoint, the pyrazole ring can be readily functionalized at various positions, allowing for the fine-tuning of its physicochemical and biological properties. The versatility of pyrazole synthesis, often achieved through the condensation of 1,3-dicarbonyl compounds with hydrazines, further enhances its appeal to synthetic chemists. nih.gov

Overview of 4-Carbaldehyde Functionalization in Pyrazole Systems

The introduction of a carbaldehyde (or formyl) group at the 4-position of the pyrazole ring, as seen in 1-cyclopropyl-3-methyl-1H-pyrazole-4-carbaldehyde, is a synthetically strategic modification. The Vilsmeier-Haack reaction is a widely employed and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds, including pyrazoles. researchgate.netorganic-chemistry.org This reaction typically involves the use of a Vilsmeier reagent, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). researchgate.net

The aldehyde functionality is a versatile chemical handle, susceptible to a wide range of chemical transformations. It can readily undergo nucleophilic addition, condensation reactions, oxidation, and reduction, providing a gateway to a vast number of derivatives. For instance, pyrazole-4-carbaldehydes can be converted into the corresponding carboxylic acids, alcohols, and various condensation products with active methylene (B1212753) compounds. umich.edu This reactivity makes 4-formylpyrazoles highly valuable building blocks in organic synthesis.

Research Trajectories for this compound

While specific, in-depth research exclusively focused on this compound is still emerging, the research trajectories for this compound can be inferred from the broader interest in cyclopropyl-substituted pyrazoles and 4-formylpyrazoles. The presence of the cyclopropyl (B3062369) group is of particular interest as it can influence the molecule's conformational rigidity and metabolic stability, properties that are often desirable in drug candidates.

Current and future research involving this compound is likely to be concentrated in the following areas:

Medicinal Chemistry: The synthesis of novel derivatives for biological screening is a primary research direction. The aldehyde group serves as a convenient point for derivatization to produce Schiff bases, chalcones, and other heterocyclic systems with potential therapeutic applications.

Agrochemicals: Pyrazole derivatives have a proven track record in the agrochemical industry, particularly as fungicides and insecticides. rhhz.netroyal-chem.com Research into new pesticides and herbicides based on the this compound scaffold is a plausible trajectory.

Materials Science: The unique electronic and structural features of pyrazoles can be exploited in the design of novel functional materials, such as ligands for metal complexes and organic light-emitting diodes (OLEDs).

Below is a table summarizing the basic properties of this compound.

PropertyValue
Molecular Formula C₈H₁₀N₂O
Molecular Weight 150.18 g/mol
IUPAC Name This compound
CAS Number 1357029-66-2

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2158550-87-7

Molecular Formula

C8H10N2O

Molecular Weight

150.18 g/mol

IUPAC Name

1-cyclopropyl-3-methylpyrazole-4-carbaldehyde

InChI

InChI=1S/C8H10N2O/c1-6-7(5-11)4-10(9-6)8-2-3-8/h4-5,8H,2-3H2,1H3

InChI Key

MWLCXTSVJIARPI-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1C=O)C2CC2

Purity

95

Origin of Product

United States

Synthetic Methodologies for 1 Cyclopropyl 3 Methyl 1h Pyrazole 4 Carbaldehyde

Strategies for the Pyrazole (B372694) Ring Construction

The formation of the 1,3-disubstituted pyrazole ring is the foundational step in synthesizing the target compound. Various strategies have been developed to build this heterocyclic scaffold, ranging from traditional cyclocondensation reactions to more contemporary multicomponent and flow chemistry approaches.

Cyclocondensation is a cornerstone of pyrazole synthesis, typically involving the reaction of a 1,3-dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative. nih.govmdpi.com This approach offers a direct and efficient route to the pyrazole core.

The most prevalent method for constructing the pyrazole ring is the Knorr pyrazole synthesis, which involves the cyclocondensation of a β-diketone with a hydrazine. nih.gov For the synthesis of a 1-cyclopropyl-3-methyl-1H-pyrazole intermediate, the key precursors would be cyclopropylhydrazine (B1591821) and a dicarbonyl compound like acetylacetone (B45752) or its synthetic equivalents.

The reaction proceeds through the initial formation of a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. A significant challenge in this synthesis is controlling the regioselectivity when an unsymmetrical dicarbonyl compound is used with a substituted hydrazine. However, the choice of specific reaction conditions and precursors can favor the formation of the desired 1,3-disubstituted isomer.

Table 1: Examples of Hydrazine-Based Cyclization for Pyrazole Synthesis

Precursor 1 Precursor 2 Catalyst/Conditions Product Ref
Hydrazine Derivative 1,3-Diketone Acid or Base catalyst, Reflux Polysubstituted Pyrazole nih.govmdpi.com
Arylhydrazine Diethyl Oxalate & Ketone - 1,3,4,5-Substituted Pyrazole nih.gov
Hydrazine Hydrate β-Arylchalcone Epoxide - 3,5-Diaryl-1H-pyrazole nih.gov

To overcome limitations such as poor regioselectivity or harsh reaction conditions, advanced modifications to classical pyrazole syntheses have been developed. These can include the use of metal catalysts, alternative precursors, and microwave irradiation to improve efficiency and yield. For instance, α,β-unsaturated ketones and acetylenic ketones can also serve as the three-carbon unit for cyclocondensation with hydrazines. nih.govmdpi.com Copper-catalyzed condensation reactions have been shown to provide pyrazoles under acid-free conditions at room temperature, offering a milder alternative to traditional methods. organic-chemistry.org

Multicomponent reactions (MCRs) have gained prominence as a powerful tool for synthesizing complex molecules like pyrazoles in a single, efficient step. mdpi.combeilstein-journals.org These reactions combine three or more starting materials in a one-pot process, offering high atom economy and operational simplicity. A potential MCR strategy for the 1-cyclopropyl-3-methyl-pyrazole core could involve the reaction of an aldehyde, a β-ketoester, and cyclopropylhydrazine. beilstein-journals.org Such approaches often utilize catalysts to facilitate the cascade of reactions leading to the final product. The development of MCRs for pyrazole synthesis is an active area of research, providing rapid access to diverse libraries of substituted pyrazoles. mdpi.comrsc.org

Table 2: Overview of Multicomponent Reactions for Pyrazole Synthesis

No. of Components Starting Materials Example Catalyst/Conditions Product Type Ref
Three Aldehydes, β-ketoesters, Hydrazines Yb(PFO)₃ Persubstituted Pyrazoles beilstein-journals.org
Four Aldehydes, Malononitrile (B47326), β-ketoesters, Hydrazine Hydrate Piperidine, Aqueous medium Pyrano[2,3-c]pyrazoles mdpi.com
Three Alkynes, Nitriles, Titanium Imido Complexes Titanium Complex, Oxidant Substituted Pyrazoles nih.gov

Flow chemistry has emerged as a key technology for the safe, efficient, and scalable synthesis of heterocyclic compounds, including pyrazoles. galchimia.commdpi.comnih.gov In a flow setup, reagents are continuously pumped through a heated reactor coil or chip, allowing for precise control over reaction parameters like temperature, pressure, and residence time. galchimia.com This methodology can significantly reduce reaction times and improve yields compared to traditional batch processing. A two-stage flow process for pyrazole synthesis might first involve the formation of an enaminone intermediate from an acetophenone (B1666503) derivative, which then reacts with a hydrazine in a second reactor to form the pyrazole ring. galchimia.com This approach is amenable to automation and high-throughput synthesis, making it attractive for pharmaceutical and agrochemical research. mdpi.comafricacommons.net

Cyclocondensation Reactions

Regioselective Formylation at the C-4 Position

Once the 1-cyclopropyl-3-methyl-1H-pyrazole core is synthesized, the next critical step is the introduction of the aldehyde (formyl) group at the C-4 position. The pyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution, which preferentially occurs at the C-4 position. nih.govresearchgate.net

The Vilsmeier-Haack reaction is the most widely used and effective method for the formylation of pyrazoles and other electron-rich heterocycles. chemmethod.comnih.govmdpi.comnih.gov This reaction employs the Vilsmeier reagent, typically formed from a mixture of phosphorus oxychloride (POCl₃) and an N,N-disubstituted formamide, such as N,N-dimethylformamide (DMF). nih.govsemanticscholar.org

The reaction involves the electrophilic attack of the Vilsmeier reagent (a chloromethyleniminium ion) on the C-4 position of the pyrazole ring. The resulting intermediate is then hydrolyzed during aqueous workup to yield the desired 1-cyclopropyl-3-methyl-1H-pyrazole-4-carbaldehyde. nih.govnih.gov The reaction is highly regioselective for the C-4 position and generally proceeds in good to excellent yields. nih.govarkat-usa.org

Table 3: Vilsmeier-Haack Formylation of Hydrazone Precursors

Hydrazone Substrate Reagents Temperature Time Product Ref
N'-(1-phenylethylidene)benzohydrazide POCl₃, DMF 60–65 °C 4 h 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde semanticscholar.org
N-(2,6-Dichloro-4-trifluoromethyl)phenyl-N'-(1-phenylethylidene)hydrazine POCl₃, DMF 80 °C 4 h 1-[(2,6-dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehyde nih.gov
Hydrazones from galloyl hydrazide POCl₃, DMF 70 °C 6-7 h 3-Aryl-5-(3,4,5-trihydroxyphenyl)-4H-pyrazole-4-carbaldehyde chemmethod.comnih.gov

Alternative, though less common, methods for introducing a formyl group include the Rieche formylation or metalation followed by quenching with a formylating agent. tandfonline.com However, the Vilsmeier-Haack reaction remains the method of choice due to its reliability, high regioselectivity, and operational simplicity for this specific transformation. researchgate.netmdpi.com

Vilsmeier-Haack Reaction and Its Adaptations

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich heterocyclic compounds, including pyrazoles. researchgate.netarkat-usa.org This reaction typically involves the use of a Vilsmeier reagent, which is formed from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride, most commonly phosphorus oxychloride (POCl₃). researchgate.net The reaction proceeds through the electrophilic substitution of the pyrazole ring at the C4 position.

The general applicability of the Vilsmeier-Haack reaction for the synthesis of pyrazole-4-carbaldehydes is well-documented. researchgate.net For instance, the reaction of hydrazones with the Vilsmeier reagent (DMF/POCl₃) can lead to the simultaneous cyclization and formylation to produce 1,3-disubstituted-1H-pyrazole-4-carbaldehydes. mdpi.com This one-pot process is efficient for creating the core structure. semanticscholar.org Adaptations of this reaction involve varying the hydrazone precursors. For example, arylhydrazones of appropriately substituted ketones undergo Vilsmeier-Haack reaction to generate the corresponding pyrazole-4-carbaldehydes. researchgate.net In the context of the target molecule, a suitable precursor would be the hydrazone derived from cyclopropyl (B3062369) methyl ketone and methylhydrazine. The Vilsmeier reagent, an electrophilic iminium species, would then attack the electron-rich intermediate to form the pyrazole ring and introduce the aldehyde group. mdpi.com

The reaction conditions for the Vilsmeier-Haack formylation can be fine-tuned to optimize yields. nih.gov Key parameters include the reaction temperature and duration, which can range from cooling at 0 °C to heating at elevated temperatures (70-120 °C) for several hours. nih.govrsc.org

Table 1: Examples of Vilsmeier-Haack Conditions for Pyrazole Formylation

Precursor Reagents Temperature Time Yield Reference
1,3-disubstituted-5-chloro-1H-pyrazoles DMF/POCl₃ 120 °C 2 h Good nih.gov
Hydrazones DMF/POCl₃ 70 °C 5 h Excellent nih.gov
3-(2-methoxyethoxy)-1-(4-methoxyphenyl)-1H-pyrazole DMF/POCl₃ 70 °C 24 h - mdpi.com

Ortho-Metallation and Subsequent Formylation

Directed ortho-metallation (DoM) provides an alternative, highly regioselective route for the functionalization of aromatic and heterocyclic rings. wikipedia.orgorganic-chemistry.org This strategy relies on a directing metalation group (DMG) that complexes with an organolithium reagent, typically n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), to facilitate deprotonation at the adjacent ortho-position. wikipedia.org For a pyrazole ring, the N1-substituent or a substituent at the C5 position can act as a DMG.

In the synthesis of a 4-formyl pyrazole, the pyrazole ring is first lithiated at the C4 position. This can be achieved through halogen-metal exchange if a bromine atom is present at C4, or potentially via direct deprotonation if the protons at C4 are sufficiently acidic. thieme-connect.com For 1-methyl-3-(trifluoromethyl)-1H-pyrazole, direct lithiation at the C5 position is achieved using LDA, but subsequent functionalization at C4 is also possible. thieme-connect.com Once the 4-lithiated pyrazole intermediate is formed, it can be quenched with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF), to introduce the carbaldehyde group. thieme-connect.com This two-step sequence of lithiation followed by formylation offers a precise method for introducing the aldehyde at the desired position. thieme-connect.com

Selective Oxidation of Precursor Alcohols

A common and straightforward method for preparing aldehydes is the selective oxidation of their corresponding primary alcohols. In this approach, the precursor molecule, (1-cyclopropyl-3-methyl-1H-pyrazol-4-yl)methanol, would be synthesized first. This alcohol can then be oxidized to yield this compound.

A variety of oxidizing agents can be employed for this transformation, with the choice depending on the sensitivity of the other functional groups present in the molecule. Common reagents for the selective oxidation of primary alcohols to aldehydes include manganese dioxide (MnO₂), pyridinium (B92312) chlorochromate (PCC), and Swern oxidation conditions (oxalyl chloride, DMSO, triethylamine). The oxidation of (3-benzyloxy-1-phenyl-1H-pyrazol-4-yl)methanol to the corresponding aldehyde using manganese dioxide has been reported, demonstrating the feasibility of this approach within the pyrazole system. ktu.edu The hydroxymethyl group at the C4 position of the pyrazole can be introduced by various means, such as the reduction of a corresponding carboxylic acid or ester, or by reacting a 4-lithiated pyrazole with formaldehyde.

Introduction and Functionalization of the Cyclopropyl Moiety

The presence of the cyclopropyl group is a defining feature of the target molecule. This strained three-membered ring can significantly influence the molecule's conformational properties and biological activity. iris-biotech.denih.gov Its introduction can be achieved either by starting with a cyclopropyl-containing building block or by forming the ring on a pyrazole precursor.

Precursor Design for Cyclopropyl Incorporation

The synthesis of the target compound requires a strategy to incorporate the cyclopropyl group at the N1 position and the methyl group at the C3 position of the pyrazole ring. A highly effective strategy is to begin with precursors that already contain these fragments.

A classic and versatile method for pyrazole synthesis is the Knorr pyrazole synthesis, which involves the condensation of a hydrazine with a 1,3-dicarbonyl compound. nih.gov To obtain the desired substitution pattern, the reaction would involve cyclopropylhydrazine and a β-diketone like acetylacetone (2,4-pentanedione). The reaction between cyclopropylhydrazine and the diketone would lead to the formation of the 1-cyclopropyl-3,5-dimethyl-1H-pyrazole. To achieve the 3-methyl substitution specifically, a β-ketoaldehyde or a related precursor with the appropriate functionalities would be necessary. For instance, reacting cyclopropylhydrazine with 3-oxobutanal would be a direct route to form the 1-cyclopropyl-3-methyl-1H-pyrazole core, which can then be formylated at the C4 position as described previously.

Alternatively, the cyclopropyl group can be introduced onto a pre-formed pyrazole ring via nucleophilic substitution or cross-coupling reactions. For example, a pyrazole with an unprotected N-H group can be N-alkylated using a cyclopropyl halide or cyclopropyl tosylate in the presence of a base.

Table 2: Strategies for Cyclopropyl Moiety Incorporation

Method Precursors Key Step Description
Knorr Synthesis Cyclopropylhydrazine, β-ketoaldehyde Cyclocondensation Formation of the pyrazole ring from acyclic precursors already containing the cyclopropyl group.
N-Alkylation 3-methyl-1H-pyrazole, Cyclopropyl bromide Nucleophilic Substitution Addition of the cyclopropyl group to a pre-existing pyrazole nitrogen.

Stereochemical Control in Cyclopropyl Ring Formation

When the cyclopropane (B1198618) ring is formed during the synthesis, for instance, through a cyclopropanation reaction of an alkene precursor, stereochemical considerations become important, especially if other chiral centers are present or if the cyclopropyl ring itself bears multiple substituents. Cyclopropanation reactions can be carried out using various methods, including the Simmons-Smith reaction (using diiodomethane (B129776) and a zinc-copper couple) or through the decomposition of diazo compounds in the presence of a metal catalyst. wikipedia.org

For a molecule like this compound, where the cyclopropyl group is monosubstituted and attached to a nitrogen atom, the stereochemistry of the ring itself is not a factor unless the ring contains other substituents. However, in the synthesis of more complex analogues, achieving stereochemical control during the formation of a substituted cyclopropane ring can be critical. Asymmetric cyclopropanation, using chiral catalysts or auxiliaries, allows for the enantioselective or diastereoselective synthesis of specific stereoisomers. researchgate.net The choice of catalyst and reaction conditions can dictate the stereochemical outcome of the ring-closing step. researchgate.net

Chemical Reactivity and Derivatization Pathways of 1 Cyclopropyl 3 Methyl 1h Pyrazole 4 Carbaldehyde

Transformations of the Aldehyde Functional Group

The reactivity of 1-cyclopropyl-3-methyl-1H-pyrazole-4-carbaldehyde is dominated by the chemistry of its aldehyde moiety. This group serves as an electrophilic site, readily undergoing attack by nucleophiles, and can be either oxidized to a carboxylic acid or reduced to a primary alcohol.

Nucleophilic Addition Reactions

The polarized carbon-oxygen double bond of the carbaldehyde group is highly susceptible to attack by nucleophiles. This fundamental reaction class allows for the formation of new carbon-carbon and carbon-heteroatom bonds, leading to a variety of substituted methanol (B129727) derivatives.

Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li), are potent nucleophiles that readily add to the carbonyl carbon of pyrazole-4-carbaldehydes. researchgate.netumich.eduresearchgate.net This reaction, followed by an acidic workup, results in the formation of secondary alcohols. For instance, the reaction of a pyrazole-4-carbaldehyde with methylmagnesium bromide would yield a corresponding 1-(pyrazol-4-yl)ethanol derivative.

Another important nucleophilic addition is the Wittig reaction, which transforms the aldehyde into an alkene. pharmaguideline.com This reaction involves a phosphonium (B103445) ylide (a Wittig reagent) and provides a powerful method for creating carbon-carbon double bonds with good control over the location of the new bond.

Table 1: Examples of Nucleophilic Addition Reactions

NucleophileReagent ExampleProduct Type
Grignard ReagentPhenylmagnesium bromide(1-Cyclopropyl-3-methyl-1H-pyrazol-4-yl)(phenyl)methanol
Organolithium Reagentn-Butyllithium1-(1-Cyclopropyl-3-methyl-1H-pyrazol-4-yl)pentan-1-ol
Wittig ReagentMethyltriphenylphosphonium bromide1-Cyclopropyl-3-methyl-4-vinyl-1H-pyrazole
HydrideSodium borohydride (B1222165)(1-Cyclopropyl-3-methyl-1H-pyrazol-4-yl)methanol

Condensation Reactions

Condensation reactions involve the reaction of the aldehyde with a nucleophile, typically an amine or an active methylene (B1212753) compound, followed by the elimination of a water molecule. These reactions are crucial for building larger molecular scaffolds from the pyrazole (B372694) carbaldehyde core.

The Knoevenagel condensation occurs between an aldehyde and an active methylene compound (a compound with a CH2 group flanked by two electron-withdrawing groups) in the presence of a basic catalyst. arkpharmtech.comuni.lu This reaction is widely used to synthesize substituted alkenes and is applicable to pyrazole-4-carbaldehydes. chemimpex.com For example, condensation with malononitrile (B47326) in the presence of a mild base like ammonium (B1175870) carbonate yields 2-((1-cyclopropyl-3-methyl-1H-pyrazol-4-yl)methylene)malononitrile. chemimpex.com Similarly, reaction with pyrazolones can lead to the formation of extended conjugated systems. slideshare.net

A related and highly significant transformation is the Claisen-Schmidt condensation, which involves the reaction of the pyrazole carbaldehyde with a ketone or another aldehyde in the presence of a base to form a chalcone (B49325) (an α,β-unsaturated ketone). umich.edupharmaguideline.com These pyrazole-based chalcones are valuable intermediates for the synthesis of various heterocyclic compounds. researchgate.netevitachem.com

Table 2: Knoevenagel and Claisen-Schmidt Condensation Products

ReactantCondensation TypeProduct Name
MalononitrileKnoevenagel2-((1-Cyclopropyl-3-methyl-1H-pyrazol-4-yl)methylene)malononitrile
4-MorpholinoacetophenoneClaisen-Schmidt(E)-3-(1-Cyclopropyl-3-methyl-1H-pyrazol-4-yl)-1-(4-morpholinophenyl)prop-2-en-1-one
1-Adamantyl methyl ketoneClaisen-Schmidt(E)-1-(Adamantan-1-yl)-3-(1-cyclopropyl-3-methyl-1H-pyrazol-4-yl)prop-2-en-1-one

Reductive amination is a powerful method for forming carbon-nitrogen bonds. It involves the initial formation of an imine or enamine from the reaction of the aldehyde with a primary or secondary amine, which is then reduced in situ to the corresponding amine. This two-step, one-pot process is highly efficient for synthesizing a wide range of substituted amines. Sodium triacetoxyborohydride (B8407120) is a commonly used reducing agent for this transformation, as it is mild and selective for the iminium ion intermediate. researchgate.net The reaction of this compound with a primary amine like aniline (B41778), followed by reduction, would yield a secondary amine, N-((1-cyclopropyl-3-methyl-1H-pyrazol-4-yl)methyl)aniline.

The condensation of this compound with primary amines under dehydrating conditions leads to the formation of Schiff bases, also known as imines. nih.gov This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of water. chemicalbook.com The resulting C=N double bond of the imine moiety can be a key structural feature in various biologically active molecules and can also serve as a handle for further synthetic transformations. The reaction is typically catalyzed by an acid or a base and is often reversible.

Table 3: Products of Reductive Amination and Schiff Base Formation

Amine ReactantReaction TypeProduct Name
AnilineReductive AminationN-((1-Cyclopropyl-3-methyl-1H-pyrazol-4-yl)methyl)aniline
MorpholineReductive Amination4-((1-Cyclopropyl-3-methyl-1H-pyrazol-4-yl)methyl)morpholine
p-ToluidineSchiff Base Formation(E)-N-((1-Cyclopropyl-3-methyl-1H-pyrazol-4-yl)methylene)-4-methylaniline
2-AminophenolSchiff Base Formation2-(((E)-(1-Cyclopropyl-3-methyl-1H-pyrazol-4-yl)methylene)amino)phenol

Redox Chemistry of the Carbaldehyde Moiety

The aldehyde group exists in an intermediate oxidation state and can therefore be either oxidized to a carboxylic acid or reduced to a primary alcohol. These transformations are fundamental in organic synthesis and allow access to two important classes of compounds from the pyrazole carbaldehyde precursor.

Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid, 1-cyclopropyl-3-methyl-1H-pyrazole-4-carboxylic acid, using a variety of oxidizing agents. Common reagents for this transformation include potassium permanganate (B83412) (KMnO4), chromic acid (Jones reagent), or milder reagents like silver oxide (Tollens' reagent). The resulting carboxylic acid is a versatile intermediate itself, capable of undergoing further reactions such as esterification and amidation.

Reduction: Conversely, the aldehyde can be reduced to the primary alcohol, (1-cyclopropyl-3-methyl-1H-pyrazol-4-yl)methanol. This is typically achieved using hydride reducing agents. evitachem.com Sodium borohydride (NaBH4) is a mild and selective reagent often used for this purpose, as it reduces aldehydes and ketones without affecting other functional groups like esters or amides. researchgate.net More powerful reducing agents like lithium aluminum hydride (LiAlH4) can also be employed. The resulting alcohol can be used in subsequent reactions, such as ether synthesis or conversion to a leaving group for nucleophilic substitution.

Table 4: Redox Reactions of the Carbaldehyde Moiety

Reaction TypeReagentProduct Name
OxidationPotassium permanganate (KMnO4)1-Cyclopropyl-3-methyl-1H-pyrazole-4-carboxylic acid
ReductionSodium borohydride (NaBH4)(1-Cyclopropyl-3-methyl-1H-pyrazol-4-yl)methanol
Selective Reduction to Alcohols

The formyl group at the C4 position of the pyrazole ring can be selectively reduced to a primary alcohol, yielding (1-cyclopropyl-3-methyl-1H-pyrazol-4-yl)methanol. This transformation is a common and straightforward pathway for introducing a hydroxymethyl group, which can serve as a handle for further derivatization. The reduction is typically achieved using mild hydride-donating reagents to ensure the integrity of the pyrazole ring and the cyclopropyl (B3062369) substituent.

Sodium borohydride (NaBH₄) is a frequently used reagent for this purpose, valued for its selectivity in reducing aldehydes and ketones without affecting less reactive functional groups like esters or amides. masterorganicchemistry.com The reaction is generally performed in a protic solvent, such as methanol or ethanol, at or below room temperature. masterorganicchemistry.com The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the borohydride complex onto the electrophilic carbonyl carbon of the aldehyde. masterorganicchemistry.com A subsequent workup with a mild acid protonates the resulting alkoxide to furnish the primary alcohol. masterorganicchemistry.com More potent reducing agents like lithium aluminum hydride (LiAlH₄) can also be used, although their higher reactivity requires more stringent anhydrous conditions.

Table 1: Common Reagents for Selective Reduction of Pyrazole-4-carbaldehydes This table is based on general reactions for heterocyclic aldehydes and may be adapted for the specific substrate.

ReagentTypical ConditionsProductSelectivity
Sodium Borohydride (NaBH₄)Methanol or Ethanol, 0°C to RTPrimary AlcoholHigh for aldehydes/ketones
Lithium Aluminum Hydride (LiAlH₄)Anhydrous THF or Et₂O, 0°CPrimary AlcoholPowerful, reduces most carbonyls
Diisobutylaluminium Hydride (DIBAL-H)Anhydrous Toluene or CH₂Cl₂, -78°CPrimary AlcoholCan also reduce esters to aldehydes
Controlled Oxidation to Carboxylic Acids

The aldehyde functionality of this compound can be oxidized to the corresponding carboxylic acid, 1-cyclopropyl-3-methyl-1H-pyrazole-4-carboxylic acid. This conversion is a key step in the synthesis of many biologically active molecules, where the carboxylic acid group can act as a crucial binding moiety or a precursor for amides and esters.

Controlled oxidation is necessary to prevent side reactions or degradation of the heterocyclic ring. A variety of oxidizing agents can be employed, ranging from manganese-based to chromium-based reagents. The choice of reagent depends on the desired reaction conditions and the substrate's tolerance to pH and temperature. For instance, potassium permanganate (KMnO₄) under basic conditions is a powerful oxidant, while Jones reagent (CrO₃ in aqueous acetone/sulfuric acid) offers an alternative in acidic media. It is noted in the literature for related pyrazoles that oxidation of the corresponding alcohol can yield the aldehyde without over-oxidation, indicating that the aldehyde-to-acid transformation is a distinct, controllable step. umich.edu

Table 2: Common Reagents for Oxidation of Heterocyclic Aldehydes This table is based on general reactions for heterocyclic aldehydes and may be adapted for the specific substrate.

ReagentTypical ConditionsProductNotes
Potassium Permanganate (KMnO₄)Aqueous NaOH or NaHCO₃, heatCarboxylic AcidStrong oxidant
Jones Reagent (CrO₃/H₂SO₄/Acetone)Acetone, 0°C to RTCarboxylic AcidRequires acidic conditions
Silver(I) Oxide (Ag₂O)Aqueous or alcoholic baseCarboxylic AcidMild and selective (Tollens' reaction)
Sodium Chlorite (NaClO₂)t-BuOH/H₂O, NaH₂PO₄ bufferCarboxylic AcidOften used with a scavenger like 2-methyl-2-butene

Functionalization of the Pyrazole Ring System

Electrophilic Substitution Reactions

The pyrazole ring is an aromatic heterocycle, and its reactivity towards electrophiles is a key aspect of its chemistry. In unsubstituted pyrazole, electrophilic aromatic substitution occurs preferentially at the C4 position due to its higher electron density. pharmaguideline.comquora.com However, in this compound, this position is already occupied by a formyl group.

The formyl group is an electron-withdrawing and deactivating group, which reduces the nucleophilicity of the pyrazole ring and makes further electrophilic substitution more challenging. Any subsequent substitution would be directed to the C5 position. The combined electronic effects of the N1-cyclopropyl, C3-methyl (weakly activating), and C4-formyl (strongly deactivating) groups would render the C5 position significantly less reactive towards electrophiles compared to an unsubstituted pyrazole. Standard electrophilic substitution reactions like nitration (using HNO₃/H₂SO₄) or halogenation (using Br₂ or NBS) would require forcing conditions, and care must be taken to avoid oxidation of the aldehyde group. scribd.com

Cross-Coupling Reactions (e.g., C-C, C-N Bond Formation)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon (C-C) and carbon-heteroatom (e.g., C-N) bonds, and they are widely applied to functionalize heterocyclic scaffolds. researchgate.net To apply these methods to this compound, a leaving group must first be installed on the pyrazole ring, typically at the C5 position. This can be achieved through reactions such as halogenation (e.g., with NBS or NCS) to yield a 5-halo-pyrazole derivative.

Once the 5-halo-1-cyclopropyl-3-methyl-1H-pyrazole-4-carbaldehyde intermediate is prepared, it can be used in a variety of cross-coupling reactions. researchgate.net

Suzuki-Miyaura Coupling : Reaction with an aryl or vinyl boronic acid (or ester) in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃, Cs₂CO₃) can form a new C-C bond, attaching an aryl or vinyl substituent at the C5 position. researchgate.netacs.org

Buchwald-Hartwig Amination : This reaction enables the formation of a C-N bond by coupling the halopyrazole with a primary or secondary amine, using a palladium catalyst and a suitable phosphine (B1218219) ligand.

Sonogashira Coupling : The formation of a C-C triple bond can be achieved by coupling with a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst.

Table 3: Potential Cross-Coupling Reactions on a C5-Halogenated Pyrazole Intermediate

Reaction NameCoupling PartnerBond FormedTypical Catalyst/Base System
Suzuki-MiyauraR-B(OH)₂C₅-CPd(PPh₃)₄ / K₂CO₃
HeckAlkene (R-CH=CH₂)C₅-CPd(OAc)₂ / P(o-tol)₃ / Et₃N
SonogashiraAlkyne (R-C≡CH)C₅-CPd(PPh₃)₂Cl₂ / CuI / Et₃N
Buchwald-HartwigAmine (R₂NH)C₅-NPd₂(dba)₃ / BINAP / NaOt-Bu
StilleOrganostannane (R-SnBu₃)C₅-CPd(PPh₃)₄

Annulation Reactions Leading to Fused Heterocyclic Systems

The aldehyde group at the C4 position serves as an excellent electrophilic handle for constructing fused ring systems. Through condensation with various binucleophilic reagents, the pyrazole ring can be annulated to form a variety of bicyclic heterocycles, such as pyrazolo[3,4-b]pyridines. These fused systems are of significant interest in medicinal chemistry. mdpi.commdpi.com

A common strategy is the Friedländer annulation, where the pyrazole-4-carbaldehyde reacts with a compound containing an activated methylene group adjacent to a ketone, such as a 2-aminoaryl ketone, to form a fused pyridine (B92270) ring. umich.edu A more direct approach involves the reaction with active methylene compounds like malononitrile or ethyl cyanoacetate (B8463686) in the presence of a base, followed by cyclization to yield highly functionalized pyrazolo[3,4-b]pyridine derivatives. umich.edu For instance, condensation with malononitrile would lead to a 2-(1-cyclopropyl-3-methyl-1H-pyrazol-4-yl)methylene)malononitrile intermediate, which can then undergo intramolecular cyclization.

Mechanistic Studies of Key Reactions Involving this compound

While specific experimental or computational mechanistic studies on this compound are not extensively documented in the surveyed literature, the mechanisms of its key transformations can be understood from well-established organic chemistry principles.

Selective Reduction to Alcohol : The mechanism of aldehyde reduction by sodium borohydride involves the transfer of a hydride ion (H⁻) from the [BH₄]⁻ complex to the electrophilic carbonyl carbon. masterorganicchemistry.com This nucleophilic addition breaks the C=O pi bond, forming a tetrahedral alkoxide intermediate coordinated to a BH₃ moiety. In a protic solvent, this boron intermediate can react further until all four hydride ions have been transferred. The final step is a workup with a proton source (e.g., water or mild acid) to protonate the alkoxide, yielding the primary alcohol. masterorganicchemistry.com

Cross-Coupling Reactions : The mechanism for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, follows a well-defined catalytic cycle. libretexts.org

Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halogen bond (e.g., at C5) of the pyrazole derivative, forming a Pd(II) intermediate.

Transmetalation : The organic group from the organoboron reagent is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base, which activates the boronic acid to form a more nucleophilic borate (B1201080) species. organic-chemistry.org

Reductive Elimination : The two organic fragments on the Pd(II) complex couple and are eliminated from the metal center, forming the final C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle. libretexts.org

Annulation to Fused Systems : The mechanism of annulation reactions like the Friedländer synthesis begins with a base-catalyzed aldol-type condensation between the active methylene group of the reaction partner and the pyrazole-4-carbaldehyde. This is followed by an intramolecular cyclization via nucleophilic attack of the amino group onto the ketone, and the sequence concludes with a dehydration step that results in the formation of the aromatic fused pyridine ring. mdpi.com

Advanced Structural Elucidation and Spectroscopic Characterization of 1 Cyclopropyl 3 Methyl 1h Pyrazole 4 Carbaldehyde

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy serves as a powerful tool for the detailed structural analysis of organic molecules in solution. For 1-cyclopropyl-3-methyl-1H-pyrazole-4-carbaldehyde, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be essential to unequivocally assign the proton (¹H), carbon-¹³ (¹³C), and nitrogen-¹⁵ (¹⁵N) chemical shifts and to establish the covalent framework of the molecule.

1D (¹H, ¹³C, ¹⁵N) and 2D NMR Experiments for Connectivity and Configuration

¹H NMR Spectroscopy: The ¹H NMR spectrum is anticipated to display distinct signals corresponding to the different proton environments in the molecule. The aldehyde proton (-CHO) would appear as a singlet in the downfield region, typically between δ 9.5-10.5 ppm. The pyrazole (B372694) ring proton is expected to resonate as a singlet, with its chemical shift influenced by the electronic nature of the substituents. The protons of the cyclopropyl (B3062369) group would exhibit a complex multiplet pattern in the upfield region, characteristic of a spin system with significant geminal and vicinal coupling. The methyl group protons would present as a sharp singlet, likely around δ 2.2-2.6 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would provide insights into the carbon skeleton. The carbonyl carbon of the aldehyde group would be the most downfield signal, expected in the range of δ 185-195 ppm. The quaternary and methine carbons of the pyrazole ring would appear in the aromatic region, with their precise shifts dependent on the substitution pattern. The methyl carbon would resonate in the upfield region, while the methylene (B1212753) carbons of the cyclopropyl ring would also be found at higher field strengths.

¹⁵N NMR Spectroscopy: The ¹⁵N NMR spectrum, though less commonly acquired, would offer valuable information about the electronic environment of the two nitrogen atoms in the pyrazole ring. The chemical shifts would differentiate between the pyrrole-like nitrogen (N1) and the pyridine-like nitrogen (N2).

2D NMR Experiments: To confirm the connectivity, a suite of 2D NMR experiments would be crucial.

COSY (Correlation Spectroscopy): Would reveal the scalar coupling network between protons, for instance, within the cyclopropyl ring system.

HSQC (Heteronuclear Single Quantum Coherence): Would establish the one-bond correlations between protons and their directly attached carbons.

HMBC (Heteronuclear Multiple Bond Correlation): Would identify the long-range (two- and three-bond) correlations between protons and carbons, which is vital for connecting the different structural fragments, such as linking the cyclopropyl group to the pyrazole ring and the aldehyde group to its position on the ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): Could provide information about the spatial proximity of protons, aiding in the determination of the preferred conformation of the cyclopropyl group relative to the pyrazole ring.

Proton (¹H) Predicted Chemical Shift (ppm) Multiplicity Carbon (¹³C) Predicted Chemical Shift (ppm)
Aldehyde-H9.5 - 10.5SingletAldehyde-C185 - 195
Pyrazole-H7.5 - 8.5SingletPyrazole-C4110 - 120
Cyclopropyl-CH1.5 - 2.5MultipletPyrazole-C5135 - 145
Cyclopropyl-CH₂0.5 - 1.5MultipletPyrazole-C3145 - 155
Methyl-H2.2 - 2.6SingletCyclopropyl-CH10 - 20
Cyclopropyl-CH₂5 - 15
Methyl-C10 - 20

Dynamic NMR for Conformational Studies

The rotational dynamics of the cyclopropyl group relative to the pyrazole ring could be investigated using dynamic NMR (DNMR) spectroscopy. At ambient temperatures, free rotation around the C-N single bond connecting the cyclopropyl group and the pyrazole ring is expected. However, at lower temperatures, this rotation may become restricted, potentially leading to the observation of distinct conformers. By analyzing the changes in the NMR spectra as a function of temperature, it would be possible to determine the energy barrier to this rotation and to identify the thermodynamically most stable conformation. Such studies on related cyclopropyl-substituted heterocycles have provided valuable insights into their conformational preferences.

X-ray Crystallography for Solid-State Structural Analysis

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state.

Molecular Conformation and Geometry in the Crystalline State

An X-ray crystallographic analysis of this compound would provide precise bond lengths, bond angles, and torsion angles. This data would reveal the planarity of the pyrazole ring and the geometry of the substituents. The orientation of the cyclopropyl and aldehyde groups relative to the heterocyclic ring would be unambiguously established, offering a static picture of the molecule's preferred conformation in the crystalline lattice.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of a compound and for studying its fragmentation behavior.

For this compound, with a molecular formula of C₈H₁₀N₂O, the calculated monoisotopic mass is 150.0793 Da. HRMS would be expected to provide an experimental mass measurement with high accuracy, confirming this molecular formula.

The fragmentation pattern observed in the mass spectrum would be characteristic of the molecule's structure. Common fragmentation pathways for pyrazole derivatives can include the loss of small neutral molecules such as HCN and N₂. For this specific compound, fragmentation of the substituents would also be expected. The loss of the aldehyde group as a CHO radical (29 Da) or CO (28 Da) is a likely fragmentation pathway. The cyclopropyl group could also be lost as a C₃H₅ radical (41 Da). A detailed analysis of the fragment ions would provide further corroboration of the proposed structure.

Adduct Predicted m/z
[M+H]⁺151.0866
[M+Na]⁺173.0685
[M-H]⁻149.0720
[M]⁺150.0788

Vibrational (IR, Raman) and Electronic (UV-Vis) Spectroscopy for Functional Group and Electronic Structure Analysis

The spectroscopic characterization of this compound provides crucial insights into its molecular structure, identifying key functional groups and describing its electronic properties. Through the complementary techniques of Infrared (IR), Raman, and Ultraviolet-Visible (UV-Vis) spectroscopy, a detailed portrait of the compound's vibrational and electronic landscape can be achieved. While specific experimental data for this exact compound is not widely available in published literature, a thorough analysis can be constructed based on established principles of spectroscopy and data from analogous pyrazole derivatives. The following sections detail the expected spectroscopic features of this compound.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy is instrumental in identifying the functional groups present in a molecule by probing their characteristic vibrational modes.

IR Spectroscopy: Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound is expected to be dominated by bands corresponding to the aldehyde, pyrazole ring, cyclopropyl, and methyl groups.

A prominent feature in the IR spectrum is the strong absorption band due to the C=O stretching vibration of the aldehyde group, which is anticipated to appear in the range of 1680-1660 cm⁻¹. This region is characteristic for aromatic and heterocyclic aldehydes where conjugation with the ring system can lower the frequency compared to aliphatic aldehydes. The C-H stretching of the aldehyde group typically gives rise to one or two weak to medium bands in the 2850-2750 cm⁻¹ region.

The pyrazole ring itself contributes a series of characteristic bands. The C=N and C=C stretching vibrations within the heterocyclic ring are expected to produce absorptions in the 1600-1450 cm⁻¹ region. The C-H stretching vibrations of the pyrazole ring are anticipated above 3000 cm⁻¹.

The cyclopropyl group attached to the nitrogen atom of the pyrazole ring has characteristic vibrational modes. The C-H stretching vibrations of the cyclopropyl ring are expected to be observed at higher frequencies, typically in the 3100-3000 cm⁻¹ range, which is characteristic of strained ring systems. The ring deformation or "breathing" mode of the cyclopropyl group is often found in the 1050-1000 cm⁻¹ region.

The methyl group at the 3-position of the pyrazole ring will exhibit symmetric and asymmetric C-H stretching vibrations in the 2975-2870 cm⁻¹ range, and bending vibrations around 1460 cm⁻¹ (asymmetric) and 1380 cm⁻¹ (symmetric).

Raman Spectroscopy: Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to IR spectroscopy. Often, vibrations that are weak in the IR spectrum are strong in the Raman spectrum, and vice versa. For this compound, the C=C and C=N stretching vibrations of the pyrazole ring are expected to be strong and easily observable in the Raman spectrum. The symmetric "breathing" mode of the pyrazole ring would also be a characteristic Raman band. The C=O stretching of the aldehyde may be weaker in the Raman spectrum compared to its IR absorption.

The following table summarizes the predicted key vibrational frequencies for this compound.

Vibrational ModePredicted IR Frequency (cm⁻¹)Predicted Raman Frequency (cm⁻¹)Intensity
Aldehyde C-H Stretch2850 - 27502850 - 2750Weak to Medium
Aromatic C-H Stretch (Pyrazole)> 3000> 3000Medium
Cyclopropyl C-H Stretch3100 - 30003100 - 3000Medium
Methyl C-H Stretch2975 - 28702975 - 2870Medium
Aldehyde C=O Stretch1680 - 16601680 - 1660Strong (IR), Weak (Raman)
Pyrazole Ring C=N, C=C Stretch1600 - 14501600 - 1450Medium to Strong
Methyl C-H Bend1460, 13801460, 1380Medium
Cyclopropyl Ring Deformation1050 - 10001050 - 1000Medium

Disclaimer: The data presented in the table above is based on theoretical predictions and data from structurally similar compounds. Actual experimental values may vary.

Electronic (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. The UV-Vis spectrum of this compound is expected to show absorption bands arising from π → π* and n → π* transitions.

The pyrazole ring, being an aromatic heterocycle, will exhibit strong π → π* transitions. The presence of the aldehyde group, which is a chromophore, in conjugation with the pyrazole ring will significantly influence the electronic spectrum. This conjugation extends the π-system, leading to a bathochromic (red) shift of the absorption maxima to longer wavelengths.

It is anticipated that this compound will display a strong absorption band in the range of 250-280 nm, corresponding to the π → π* transition of the conjugated system. A weaker absorption band, corresponding to the n → π* transition of the carbonyl group in the aldehyde, is expected at a longer wavelength, likely in the 320-350 nm region. The solvent used for analysis can influence the position of these bands; for instance, polar solvents can cause a hypsochromic (blue) shift of the n → π* transition.

The following table summarizes the predicted electronic transitions for this compound.

Electronic TransitionPredicted λmax (nm)Molar Absorptivity (ε)Solvent
π → π250 - 280HighEthanol/Methanol (B129727)
n → π320 - 350LowHexane/Cyclohexane

Disclaimer: The data presented in the table above is based on theoretical predictions and data from structurally similar compounds. Actual experimental values may vary.

Computational and Theoretical Investigations of 1 Cyclopropyl 3 Methyl 1h Pyrazole 4 Carbaldehyde

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the fundamental electronic and structural characteristics of pyrazole (B372694) derivatives. asrjetsjournal.org These methods allow for a detailed examination of molecular orbitals, the prediction of spectroscopic signatures, and the elucidation of potential reaction pathways.

The electronic behavior of 1-cyclopropyl-3-methyl-1H-pyrazole-4-carbaldehyde is governed by the interplay of its constituent functional groups: the electron-rich pyrazole ring, the electron-donating methyl and cyclopropyl (B3062369) substituents, and the electron-withdrawing carbaldehyde group. nih.gov DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to model this complex electronic environment. asrjetsjournal.orgnih.gov

Analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the molecule's reactivity. The HOMO is typically delocalized across the pyrazole ring and the electron-donating substituents, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO is expected to be concentrated on the electron-withdrawing carbaldehyde group and the pyrazole ring, marking the likely sites for nucleophilic attack. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. researchgate.net For pyrazole derivatives, this gap is influenced by the nature of the substituents. The combination of donor (methyl, cyclopropyl) and acceptor (carbaldehyde) groups on the pyrazole ring is expected to reduce the HOMO-LUMO gap compared to unsubstituted pyrazole, thereby enhancing its reactivity. nih.gov

Table 1: Calculated Electronic Properties of Pyrazole Derivatives

Property Representative Value Description
HOMO Energy ~ -6.5 eV Energy of the highest occupied molecular orbital; relates to ionization potential.
LUMO Energy ~ -2.0 eV Energy of the lowest unoccupied molecular orbital; relates to electron affinity.
HOMO-LUMO Gap (ΔE) ~ 4.5 eV Indicator of chemical reactivity and stability. researchgate.net

Note: The values presented are typical for substituted pyrazole-4-carbaldehydes and are for illustrative purposes.

Computational methods are highly effective in predicting spectroscopic parameters, which aids in the interpretation of experimental data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the ¹H and ¹³C NMR chemical shifts. asrjetsjournal.org For this compound, the aldehyde proton is predicted to have the most downfield chemical shift (around 9.8-10.0 ppm) due to the strong deshielding effect of the carbonyl group. The pyrazole ring proton would appear in the aromatic region, while the methyl and cyclopropyl protons would be found in the upfield region.

Infrared (IR) Spectroscopy: Theoretical IR spectra are obtained by calculating the harmonic vibrational frequencies at the optimized geometry of the molecule. nih.gov A prominent feature in the predicted IR spectrum of this compound would be a strong absorption band corresponding to the C=O stretching vibration of the carbaldehyde group, typically in the range of 1680-1700 cm⁻¹. Other characteristic bands would include C-H stretching vibrations for the aromatic, methyl, and cyclopropyl groups, as well as C=N and C=C stretching vibrations within the pyrazole ring. rsc.org

Table 2: Predicted Spectroscopic Data for this compound

Parameter Predicted Value Assignment
¹H NMR Chemical Shift (δ) 9.8 - 10.0 ppm Aldehyde H
¹H NMR Chemical Shift (δ) 7.5 - 8.0 ppm Pyrazole H
¹³C NMR Chemical Shift (δ) 185 - 190 ppm Carbonyl C
IR Frequency (ν) 1680 - 1700 cm⁻¹ C=O Stretch

Note: These are predicted values based on computational studies of analogous pyrazole carbaldehydes. asrjetsjournal.org

Quantum chemical calculations are invaluable for mapping the potential energy surfaces of chemical reactions, allowing for the elucidation of reaction mechanisms. beilstein-journals.org For this compound, this could involve studying reactions such as condensation with amines or active methylene (B1212753) compounds, or oxidation of the aldehyde group. ekb.egumich.edu

By locating the transition state structures and calculating the activation energies (the energy barrier between reactants and the transition state), chemists can predict the feasibility and kinetics of a reaction. For instance, in a condensation reaction, calculations can model the nucleophilic attack on the carbonyl carbon, the formation of an intermediate, and the subsequent dehydration step. This analysis helps in understanding the regioselectivity and stereoselectivity of reactions involving this pyrazole derivative. umich.edu

Table 3: Representative Activation Energies for Reactions of Aldehydes

Reaction Type Reactant Activation Energy (kcal/mol)
Nucleophilic Addition Amine 10 - 15
Wittig Reaction Phosphonium (B103445) Ylide 15 - 20

Note: Values are illustrative for typical reactions involving aromatic aldehydes and are meant to represent the type of data obtained from transition state analysis.

Molecular Dynamics Simulations for Conformational Space Exploration

While quantum chemical calculations focus on static structures, molecular dynamics (MD) simulations provide insights into the dynamic behavior and conformational flexibility of molecules over time. nih.govfrontiersin.org For this compound, MD simulations can explore the rotational freedom around the single bonds connecting the cyclopropyl and carbaldehyde groups to the pyrazole ring. researchgate.net

The orientation of the cyclopropyl group relative to the pyrazole ring is a key conformational feature. Studies on similar cyclopropyl-substituted systems suggest that the "bisected" conformation, where the C-H bond of the cyclopropyl ring's tertiary carbon eclipses the C=C bond of the pyrazole, is often energetically favored. acs.orguwlax.edu Similarly, the carbaldehyde group can exist in s-cis or s-trans conformations relative to the pyrazole ring, with the relative stability depending on steric and electronic factors. MD simulations can map the energy landscape associated with the rotation of these groups, identifying the most stable conformers and the energy barriers between them.

Table 4: Conformational Analysis Parameters

Dihedral Angle Description Predicted Low-Energy Conformation(s)
C(ring)-C(ring)-C(cyclopropyl)-H Rotation of cyclopropyl group ~0° and 180° (bisected)
C(ring)-C(ring)-C(aldehyde)-O Rotation of carbaldehyde group ~0° (s-trans) and ~180° (s-cis)

Note: The data represents expected outcomes from conformational analysis based on studies of similar heterocyclic and cyclopropyl-containing molecules. uwlax.edursc.org

Quantitative Structure-Property Relationship (QSPR) Studies (excluding biological properties)

QSPR modeling is a computational technique that correlates the chemical structure of a compound with its physicochemical properties. researchgate.net These models are built by developing mathematical relationships between calculated molecular descriptors (e.g., topological, electronic, constitutional) and experimentally measured properties.

For this compound, QSPR models can be used to predict a range of non-biological properties without the need for experimental measurement. While specific QSPR studies on this exact molecule are not widely reported, general models developed for heterocyclic compounds can provide estimations. nih.gov Molecular descriptors for this compound would include its molecular weight, number of rotatable bonds, polar surface area (PSA), and calculated lipophilicity (e.g., XlogP). uni.luuni.lu These descriptors can then be used in established QSPR equations to predict properties like boiling point, vapor pressure, and water solubility.

Table 5: Predicted Physicochemical Properties from QSPR and Database Entries

Property Predicted Value Method/Source
Molecular Weight 150.18 g/mol Calculation
XlogP ~0.6 Prediction (PubChem) uni.lu
Polar Surface Area (PSA) ~34.9 Ų Prediction (PubChem) nih.gov
Number of Rotatable Bonds 2 Calculation
Refractive Index ~1.55 QSPR Estimation

Note: Values are derived from public databases and general QSPR models for illustrative purposes.

Applications of 1 Cyclopropyl 3 Methyl 1h Pyrazole 4 Carbaldehyde and Its Derivatives in Chemical Sciences

Role as a Versatile Synthetic Intermediate and Building Block

The aldehyde functional group and the pyrazole (B372694) core of 1-cyclopropyl-3-methyl-1H-pyrazole-4-carbaldehyde provide multiple reactive sites, allowing for a wide range of chemical transformations. This makes it an attractive starting material for the synthesis of more complex molecules. chemimpex.com

Pyrazole-4-carbaldehydes, including the cyclopropyl-methyl variant, are key precursors in the synthesis of fused heterocyclic systems. semanticscholar.org These reactions often involve the aldehyde group participating in condensation reactions to build new rings onto the pyrazole core. For instance, Friedländer condensation of pyrazole-4-carbaldehydes with compounds containing a reactive methylene (B1212753) group adjacent to a carbonyl, such as ketones or nitriles, leads to the formation of pyrazolo[3,4-b]pyridines. semanticscholar.org

Similarly, these carbaldehydes can be used to synthesize pyrazolo[3,4-d]pyrimidines, another important class of heterocyclic compounds. semanticscholar.org The synthesis often involves an initial reaction at the aldehyde, followed by cyclization to form the fused pyrimidine (B1678525) ring. The specific reaction pathways and resulting compounds depend on the chosen reagents and conditions. semanticscholar.org The versatility of pyrazole-4-carbaldehydes as precursors has been demonstrated in the synthesis of a variety of fused pyrazole systems, highlighting their importance in heterocyclic chemistry. semanticscholar.org

Table 1: Examples of Heterocyclic Systems Synthesized from Pyrazole-4-carbaldehydes

PrecursorReagent(s)Resulting Heterocyclic SystemReaction Type
5-Amino-1H-pyrazole-4-carbaldehydeAcetonitrile derivativesPyrazolo[3,4-b]pyridine-5-carbonitrilesFriedländer Condensation
5-Amino-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehydeCyclopentanone3-Methyl-1-phenyl-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridin-4-amineFriedländer Condensation
5-Azido-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehydeAromatic amines, then triphenylphosphineIminophosphoranes (precursors to fused systems)Staudinger Reaction
5-Chloro-1,3-diphenyl-1H-pyrazole-4-carbaldehydeAcetophenone (B1666503), then cyclohexanone2-(1,3-Diphenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)cyclohexan-1-oneKnoevenagel Condensation/Michael Addition/Cyclization

This table is illustrative of reactions involving pyrazole-4-carbaldehydes and is based on general synthetic routes described in the literature. semanticscholar.org

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product, are highly efficient for generating molecular diversity. nih.govajgreenchem.com Pyrazole aldehydes, due to the reactivity of the aldehyde group, are excellent substrates for various MCRs. mdpi.com

For example, this compound can participate in the Ugi four-component reaction, which typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. beilstein-journals.org This reaction allows for the rapid assembly of complex acyclic structures containing the pyrazole moiety. Furthermore, pyrazole-4-carbaldehydes can be utilized in MCRs to construct other heterocyclic systems, such as pyrano[2,3-c]pyrazoles, by reacting with a β-ketoester, a hydrazine (B178648), and malononitrile (B47326). beilstein-journals.orgnih.gov The ability to use this compound as a scaffold in MCRs makes it a powerful tool for generating libraries of diverse compounds for biological screening. mdpi.com

Contributions to Agrochemical Research (Focus on Chemical Agent Design)

The pyrazole ring is a common structural motif in many commercially successful agrochemicals, including herbicides, fungicides, and insecticides. semanticscholar.orgresearchgate.net The unique chemical properties of the pyrazole ring often contribute to the biological activity of these compounds. nih.govsciensage.info

This compound serves as a valuable intermediate in the synthesis of active ingredients for crop protection. chemimpex.comchemimpex.com For instance, pyrazole carboxamides are a significant class of fungicides, and their synthesis can originate from pyrazole precursors. google.commdpi.com The aldehyde can be converted to a carboxylic acid, which is then coupled with various anilines to produce a range of fungicidal compounds. google.com

The specific substituents on the pyrazole and aniline (B41778) rings can be varied to optimize the fungicidal activity and spectrum. Some pyrazole derivatives have been investigated for their herbicidal activity, targeting enzymes like 4-hydroxyphenylpyruvate dioxygenase (HPPD). nih.govresearchgate.net The development of new pyrazole-based agrochemicals is an active area of research, with a focus on improving efficacy and environmental safety. researchgate.netnih.gov

Table 2: Classes of Agrochemicals Incorporating the Pyrazole Moiety

Agrochemical ClassMode of Action (Example)Role of Pyrazole Precursor
FungicidesInhibition of succinate (B1194679) dehydrogenase (SDHI)Formation of the core pyrazole carboxamide structure
HerbicidesInhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD)Part of the molecular scaffold that binds to the enzyme's active site
InsecticidesAntagonist of the GABA receptorForms the central heterocyclic core of the active ingredient

This table provides examples of agrochemical classes where pyrazole derivatives are important. researchgate.netgoogle.comnih.gov

Development in Materials Chemistry and Functional Materials

The coordination chemistry of pyrazole-based ligands has been extensively studied due to their ability to form stable complexes with a wide range of metal ions. pen2print.orgresearchgate.net These metal complexes have potential applications in catalysis, luminescence, and as functional materials. rsc.orgresearchgate.net

The aldehyde group of this compound can be readily modified to create more complex ligands. For example, it can undergo condensation reactions with amines to form Schiff base ligands. These ligands, with their multiple coordination sites (the pyrazole nitrogens and the imine nitrogen), can chelate to metal ions to form stable complexes. researchgate.net

These pyrazole-based metal complexes have been investigated for their catalytic activity in various organic transformations. nih.govrsc.org The specific properties of the complex, and therefore its catalytic activity, can be tuned by modifying the substituents on the pyrazole ring and the structure of the coordinating amine. researchgate.net The field of pyrazole-based ligands and their metal complexes continues to be an area of active research with potential for the development of new and efficient catalysts. researchgate.netnih.gov

Table 3: Potential Applications of Metal Complexes with Pyrazole-Derived Ligands

ApplicationMetal Ion (Example)Ligand Type
Catalysis (e.g., polymerization, oxidation)Ruthenium, Copper, NickelSchiff base, Pincer-type ligands
Luminescent MaterialsCadmium, CobaltCarboxylate-functionalized pyrazoles
SensorsVarious transition metalsLigands with specific binding sites

This table illustrates potential applications based on the coordination chemistry of pyrazole derivatives. rsc.orgresearchgate.netnih.gov

Components in Novel Organic Electronic Materials

The field of organic electronics is continually seeking new molecular architectures to enhance the performance and efficiency of devices such as organic light-emitting diodes (OLEDs) and organic solar cells. Derivatives of this compound are emerging as promising candidates for these applications due to their inherent electronic properties and synthetic versatility. The pyrazole core, with its electron-rich nature, combined with the electronically tunable cyclopropyl (B3062369) and methyl groups, provides a robust platform for designing materials with tailored optoelectronic characteristics.

These pyrazole-based compounds can be functionalized to serve as emitters in OLEDs or as hole-transporting materials (HTMs) in perovskite solar cells (PSCs). As emitters, their derivatives can be designed to exhibit strong fluorescence with high quantum yields, leading to bright and efficient light emission. The electroluminescence of pyrazole-based polymers has demonstrated bright emission, indicating their potential for these applications. For instance, pyrazoline derivatives, which share a similar core structure, have been shown to be excellent blue light emitters in electroluminescent devices.

In the context of perovskite solar cells, the development of efficient and stable hole-transporting materials is crucial. Pyrazole-containing compounds, including spiro-phenylpyrazole/fluorene based HTMs, have been synthesized and have shown comparable power conversion efficiencies to the standard material, Spiro-OMeTAD. The ability to modify the pyrazole structure allows for the fine-tuning of the highest occupied molecular orbital (HOMO) energy levels, which is essential for efficient hole extraction from the perovskite layer.

Below is a representative table of the performance of various pyrazole derivatives in organic electronic devices, illustrating their potential.

Device TypePyrazole Derivative TypeRole of DerivativePerformance MetricValue
OLEDPyrazolo[5,4-f]quinoxaline Functionalized Os(II) ComplexEmitterElectroluminescence Peak811 nm
OLEDPyrazoline DerivativeEmitterEmission ColorBlue
Perovskite Solar CellSpiro-Phenylpyrazole/FluoreneHole-Transporting MaterialPower Conversion Efficiency14.2%

Precursors for Chemosensors and Probes (Mechanism of Chemical Sensing)

The aldehyde functional group in this compound serves as a convenient handle for the synthesis of a wide array of chemosensors and probes. Through Schiff base condensation with various amines, a diverse library of sensor molecules can be readily prepared. These sensors can be designed to detect a range of analytes, including metal ions, through mechanisms such as colorimetric changes or fluorescence modulation.

The underlying principle of chemical sensing with these pyrazole-based derivatives often involves the interaction of the analyte with the sensor molecule, leading to a measurable change in its photophysical properties. Several key mechanisms are at play:

Photoinduced Electron Transfer (PET): In the absence of the target analyte, the fluorescence of the sensor molecule may be quenched due to an electron transfer process from a donor part of the molecule to the fluorophore. Upon binding of the analyte, this PET process can be inhibited, leading to a "turn-on" fluorescence response.

Intramolecular Charge Transfer (ICT): The electronic properties of the sensor molecule can be altered upon analyte binding, leading to a change in the intramolecular charge transfer characteristics. This can result in a shift in the absorption or emission wavelength, providing a ratiometric sensing signal.

Chelation-Enhanced Fluorescence (CHEF): The binding of a metal ion to a chelating sensor molecule can restrict intramolecular rotations and vibrations, reducing non-radiative decay pathways and leading to an enhancement of the fluorescence intensity.

Fluorescence Resonance Energy Transfer (FRET): This mechanism involves the transfer of energy from a donor fluorophore to an acceptor. The binding of an analyte can alter the distance or orientation between the donor and acceptor, thus modulating the FRET efficiency and the resulting fluorescence signal.

Derivatives of pyrazole have been successfully employed as chemosensors for a variety of metal ions, including Zn²⁺, Cd²⁺, and Fe³⁺, often exhibiting high sensitivity and selectivity. For example, a pyrazole-based sensor has been reported to show a 20-fold increase in fluorescence intensity upon binding with Zn²⁺. nih.gov Another derivative demonstrated a 30-fold fluorescence enhancement in the presence of Fe³⁺, with a low limit of detection of 0.025 μM. nih.gov

The following table summarizes the sensing performance of representative pyrazole-based chemosensors for different metal ions.

Sensor Based OnTarget AnalyteSensing MechanismResponse TypeLimit of Detection (LOD)
Pyrazole DerivativeZn²⁺Chelation-Enhanced Fluorescence"Turn-on" Fluorescence0.010 μM nih.gov
Pyrazole DerivativeCd²⁺Chelation-Enhanced Fluorescence"Turn-on" Fluorescence-
Pyrazole DerivativeFe³⁺Not specified"Turn-on" Fluorescence0.025 μM nih.gov
Pyrazole-Rhodamine 6GHg²⁺Not specifiedFluorescence Enhancement20.7 nM nih.gov

The versatility of the this compound scaffold, coupled with a deep understanding of chemical sensing mechanisms, continues to drive the development of novel and highly effective chemosensors for a wide range of applications.

Future Research Directions and Perspectives

Innovations in Synthetic Methodologies

The synthesis of polysubstituted pyrazoles, including 1-cyclopropyl-3-methyl-1H-pyrazole-4-carbaldehyde, has traditionally relied on classical methods such as the cyclocondensation of hydrazine (B178648) derivatives with 1,3-dicarbonyl compounds. mdpi.com While effective, these methods often require harsh reaction conditions and can produce mixtures of regioisomers. mdpi.comnih.gov The future of pyrazole (B372694) synthesis is geared towards overcoming these limitations through greener, more efficient, and highly selective methodologies.

Future research will likely focus on the following innovative approaches:

Advanced Catalytic Systems: The development of novel catalysts is a key area of interest. For instance, silver-catalyzed reactions have been shown to enable the rapid and highly regioselective formation of complex pyrazoles at room temperature. mdpi.com Similarly, metal-free approaches, such as using molecular iodine, are emerging for constructing pyrazoles with unique side chains through processes like tandem C(sp²)-H sulfonylation and pyrazole annulation. mdpi.com

Sustainable and Energy-Efficient Techniques: Green chemistry principles are increasingly guiding synthetic strategies. rsc.org Methodologies utilizing microwave irradiation, ultrasound, and mechanochemistry are becoming more prevalent. rsc.orgresearchgate.net These techniques significantly reduce reaction times and temperatures, often proceed under solvent-free conditions, and lead to higher yields compared to conventional heating. rsc.org

Multi-Component Reactions (MCRs): One-pot MCRs represent a powerful strategy for efficiently building molecular complexity. rsc.org Future work will likely expand the scope of three- and four-component reactions to generate diverse pyrazole libraries from simple, readily available starting materials, minimizing waste and operational complexity. rsc.org

Photoredox Catalysis: Visible-light photoredox catalysis offers a novel avenue for pyrazole synthesis. An innovative domino sequence involving a photoinduced 1,3-dipolar cycloaddition followed by a photoredox-catalyzed formyl fragmentation has been developed, showcasing a new way to control regioselectivity. acs.org

Table 1: Comparison of Traditional vs. Innovative Pyrazole Synthetic Methodologies
MethodologyKey Features & AdvantagesFuture Research Focus
Classical CyclocondensationWell-established, versatile for many substrates.Improving regioselectivity, reducing harsh conditions.
Advanced Catalysis (e.g., Ag, I₂)High regioselectivity, mild reaction conditions, rapid conversions. mdpi.comDiscovery of new, cheaper, and more sustainable catalysts.
Microwave/Ultrasound SynthesisDrastically reduced reaction times, higher yields, energy efficiency. rsc.orgScaling up processes for industrial applications.
Multi-Component Reactions (MCRs)High atom economy, operational simplicity, rapid library generation. rsc.orgDeveloping new MCRs for novel pyrazole scaffolds.
Photoredox CatalysisUses visible light, enables unique transformations, high regiocontrol. acs.orgExpanding the scope of photocatalyzed cycloadditions.

Exploration of Novel Chemical Transformations

The carbaldehyde group at the 4-position of the pyrazole ring is a versatile chemical handle, traditionally used for transformations like condensation reactions to form hydrazones or enones. chim.it However, its potential for more advanced and unconventional reactions remains largely untapped.

Future explorations in this area could include:

The Aldehyde as a Photoremovable Directing Group: A groundbreaking area of research involves using the aldehyde functional group not as a permanent part of the final structure, but as a temporary directing group that can be removed by light. A recently developed method uses α,β-unsaturated aldehydes as synthetic equivalents of alkynes in a domino sequence involving a photoclick cycloaddition and a photocatalyzed oxidative deformylation. acs.org This strategy allows for the regioselective synthesis of pyrazoles that would be difficult to access otherwise, opening a new paradigm in synthetic design. acs.org

Cross-Coupling and C-H Functionalization: The aldehyde can be converted into other functional groups (e.g., halides or triflates) suitable for modern cross-coupling reactions. This would enable the direct attachment of aryl, alkyl, or other complex fragments to the C4 position, rapidly diversifying the core structure. Furthermore, research into directing-group-assisted C-H activation at the C5 position, using the aldehyde as the director, could provide a highly efficient route to 5-functionalized pyrazoles.

Flow Chemistry for Derivatization: The use of continuous flow chemistry could enable the safe and efficient high-throughput derivatization of the aldehyde group. This would allow for the rapid synthesis of large libraries of derivatives for screening in medicinal and agrochemical applications, accelerating the discovery process.

Table 2: Potential Novel Transformations of the Pyrazole-4-carbaldehyde Moiety
Transformation ConceptDescriptionPotential Advantage
Photoremovable Directing GroupThe aldehyde directs a cycloaddition reaction and is subsequently removed by light-catalyzed oxidation. acs.orgEnables novel regioselectivity and access to previously inaccessible pyrazole isomers. acs.org
Advanced Cross-CouplingConversion of the aldehyde to a coupling-compatible group (e.g., halide) to attach diverse fragments.Rapid and modular synthesis of highly complex pyrazole derivatives.
Directed C-H ActivationUsing the aldehyde to direct the functionalization of the adjacent C5 position of the pyrazole ring.Highly efficient and atom-economical method for creating 5-substituted pyrazoles.

Untapped Potential in Advanced Materials and Analytical Chemistry

While pyrazole derivatives are well-established in pharmaceuticals and agrochemicals, their potential in materials science and analytical chemistry is an emerging field of significant interest. mdpi.comresearchgate.net The unique electronic properties of the pyrazole ring, combined with the reactivity of the cyclopropyl (B3062369) and carbaldehyde groups, make this compound an attractive building block for functional materials.

Future research directions could pursue:

Fluorescent Probes and Chemosensors: Pyrazole derivatives can exhibit unique photophysical properties. mdpi.com The conjugated system of the pyrazole ring can be extended by reacting the aldehyde with various amines or other nucleophiles to create molecules that fluoresce. These compounds could be designed as chemosensors that show a change in fluorescence (turn-on or turn-off) upon binding to specific metal ions or environmentally relevant analytes. mdpi.com

Organic Electronics: The electron-rich nature of the pyrazole ring makes it a candidate for incorporation into organic electronic materials. Derivatives of this compound could be investigated as components of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or as charge-transporting materials in organic field-effect transistors (OFETs).

Metal-Organic Frameworks (MOFs): The pyrazole's nitrogen atoms and the aldehyde's oxygen atom can act as coordination sites for metal ions. researchgate.net This makes the compound a potential ligand for the synthesis of novel MOFs. These materials could be explored for applications in gas storage, catalysis, or chemical separations, with the cyclopropyl and methyl groups tuning the pore size and chemical environment within the framework.

Q & A

Q. What are the established synthetic routes for 1-cyclopropyl-3-methyl-1H-pyrazole-4-carbaldehyde?

The compound is typically synthesized via the Vilsmeier-Haack reaction , where cyclopropane-containing precursors (e.g., 3-methyl-1-cyclopropyl-1H-pyrazol-5(4H)-one) react with a formylating agent (POCl₃/DMF) to introduce the aldehyde group at the 4-position . Nucleophilic substitution reactions, such as replacing chlorine at the 5-position with aryloxy groups using phenol derivatives in the presence of K₂CO₃, are also employed to modify the pyrazole core .

Q. What spectroscopic and crystallographic methods are critical for structural characterization?

  • X-ray crystallography using programs like SHELXL (for refinement) and ORTEP-III (for visualization) is essential for unambiguous confirmation of molecular geometry, bond angles, and intermolecular interactions .
  • NMR spectroscopy (¹H, ¹³C) and FTIR are routinely used to verify functional groups (e.g., aldehyde C=O stretch at ~1700 cm⁻¹) and substitution patterns .

Q. How stable is this compound under standard laboratory conditions?

The aldehyde group is susceptible to oxidation and moisture. Storage at 2–8°C under inert gas (N₂/Ar) in sealed containers is recommended. Stability studies should include periodic HPLC or TLC analysis to monitor degradation products .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale preparation of this compound?

Key parameters include:

  • Temperature control : Maintaining ≤0°C during the Vilsmeier-Haack reaction minimizes side reactions (e.g., over-formylation) .
  • Catalyst selection : Using phase-transfer catalysts (e.g., TBAB) in nucleophilic substitutions improves reaction efficiency .
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures enhances purity .

Q. How can contradictions in crystallographic data (e.g., bond length discrepancies) be resolved?

  • High-resolution data collection : Use synchrotron radiation or low-temperature (100 K) measurements to reduce thermal motion artifacts .
  • Validation tools : Programs like PLATON or Mercury can identify outliers in bond lengths/angles and suggest model adjustments .
  • Comparative analysis : Cross-reference with structurally analogous pyrazole derivatives (e.g., 1,3-diphenyl-1H-pyrazole-4-carbaldehyde) to identify trends in electronic effects .

Q. What strategies are effective for designing biologically active derivatives of this compound?

  • Functional group diversification : Introduce electron-withdrawing groups (e.g., -CF₃, -NO₂) at the 3-position to enhance binding to target enzymes .
  • Hybrid pharmacophores : Conjugate the pyrazole core with bioactive moieties (e.g., chromones, morpholines) via the aldehyde group to exploit synergistic effects .
  • Structure-activity relationship (SAR) studies : Use computational docking (AutoDock Vina) to predict interactions with biological targets (e.g., antimicrobial proteins) before synthesizing derivatives .

Data Contradiction and Validation

Q. How should researchers address discrepancies between computational predictions and experimental biological activity data?

  • Re-evaluate force fields : Adjust parameters in molecular dynamics simulations (e.g., AMBER, CHARMM) to better reflect the compound’s solvation or tautomeric states .
  • Experimental controls : Include positive/negative controls in bioassays (e.g., MIC tests for antimicrobial activity) to validate assay conditions .
  • Multi-method validation : Combine in vitro assays with in silico ADMET profiling to identify bioavailability issues that may mask true activity .

Methodological Best Practices

Q. What safety protocols are critical when handling this compound?

  • PPE : Use nitrile gloves, goggles, and lab coats to prevent skin/eye contact.
  • Ventilation : Conduct reactions in fume hoods due to potential release of toxic gases (e.g., HCl during Vilsmeier-Haack reactions) .
  • Waste disposal : Neutralize acidic/byproduct streams before disposal according to local regulations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.